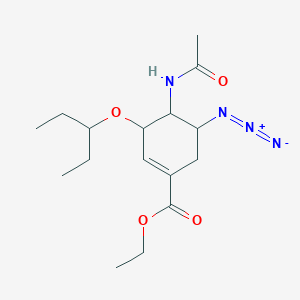
Ethyl(3R,4R,5S)-4-N-Acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate
描述
Ethyl(3R,4R,5S)-4-N-Acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate is a synthetic organic compound with potential applications in medicinal chemistry and pharmaceutical research. This compound features a cyclohexene ring substituted with acetamido, azido, and ethylpropoxy groups, making it a versatile molecule for various chemical reactions and biological interactions.
属性
分子式 |
C16H26N4O4 |
|---|---|
分子量 |
338.40 g/mol |
IUPAC 名称 |
ethyl 4-acetamido-5-azido-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C16H26N4O4/c1-5-12(6-2)24-14-9-11(16(22)23-7-3)8-13(19-20-17)15(14)18-10(4)21/h9,12-15H,5-8H2,1-4H3,(H,18,21) |
InChI 键 |
MPTCBJSPQVJIPZ-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N=[N+]=[N-])C(=O)OCC |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(3R,4R,5S)-4-N-Acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the cyclohexene ring, which is functionalized with the necessary substituents.
Acetamido Group Introduction: The acetamido group is introduced through an acetylation reaction using acetic anhydride and a suitable base.
Azido Group Introduction: The azido group is introduced via nucleophilic substitution, typically using sodium azide in an aprotic solvent.
Ethylpropoxy Group Introduction: The ethylpropoxy group is introduced through an etherification reaction using ethylpropyl alcohol and an acid catalyst.
Esterification: The final step involves esterification to form the ethyl ester of the carboxylic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction of the azido group can yield amines, which can further react to form various derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido and ethylpropoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation Products: Nitro and nitroso derivatives.
Reduction Products: Amines and their derivatives.
Substitution Products: Various substituted cyclohexene derivatives.
科学研究应用
Ethyl(3R,4R,5S)-4-N-Acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly in antiviral and anticancer research.
Biological Studies: It serves as a probe for studying biological pathways involving azido and acetamido groups.
Chemical Biology: The compound is used in click chemistry for bioconjugation and labeling of biomolecules.
Pharmaceutical Research: It is investigated for its potential therapeutic properties and as a precursor for active pharmaceutical ingredients.
作用机制
The mechanism of action of Ethyl(3R,4R,5S)-4-N-Acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate involves its interaction with biological targets through its functional groups:
Azido Group: The azido group can participate in bioorthogonal reactions, enabling the compound to label and track biomolecules.
Acetamido Group: The acetamido group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.
Ethylpropoxy Group: This group can modulate the compound’s lipophilicity and membrane permeability, affecting its bioavailability.
相似化合物的比较
Ethyl(3R,4R,5S)-4-N-Acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate can be compared with similar compounds such as:
Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate: This compound has an amino group instead of an azido group, affecting its reactivity and biological interactions.
Ethyl (3R,4R,5S)-4-acetamido-5-hydroxy-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate: This compound has a hydroxy group, which can participate in different chemical reactions and biological pathways.
Ethyl (3R,4R,5S)-4-acetamido-5-methyl-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate: This compound has a methyl group, influencing its steric and electronic properties.
The uniqueness of this compound lies in its azido group, which enables bioorthogonal chemistry applications and provides distinct reactivity compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


